molecular formula C6H11NO B2602536 2-Hydroxy-2-methylpentanenitrile CAS No. 4111-09-5

2-Hydroxy-2-methylpentanenitrile

Cat. No.: B2602536
CAS No.: 4111-09-5
M. Wt: 113.16
InChI Key: DOTBWZRLSYDMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .

Scientific Research Applications

2-Hydroxy-2-methylpentanenitrile has several applications in scientific research:

Mechanism of Action

Target of Action

Nitriles, the class of organic compounds to which 2-hydroxy-2-methylpentanenitrile belongs, are known to interact with various biological targets depending on their structure and functional groups .

Mode of Action

The mode of action of this compound involves its interaction with its targets. As a nitrile, it can undergo various chemical reactions, such as addition and substitution reactions . For instance, aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce a hydroxynitrile . In the case of this compound, it is formed from the reaction of propanone (a ketone) with hydrogen cyanide .

Biochemical Pathways

Nitriles and their derivatives are known to participate in various biochemical pathways, influencing the synthesis and degradation of many biomolecules .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its molecular structure and physicochemical properties such as molecular weight and solubility . This compound has a molecular weight of 113.158 Da , which may influence its absorption and distribution in the body.

Result of Action

The interaction of nitriles with biological targets can lead to various cellular responses, depending on the specific target and the cellular context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .

Safety and Hazards

2-Hydroxy-2-methylpentanenitrile is harmful if swallowed and causes serious eye damage. It is also suspected of damaging the unborn child. If swallowed, it is advised to rinse the mouth and not induce vomiting. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions of 2-Hydroxy-2-methylpentanenitrile research could involve exploring its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could lead to the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Preparation Methods

2-Hydroxy-2-methylpentanenitrile can be synthesized through several methods:

Chemical Reactions Analysis

2-Hydroxy-2-methylpentanenitrile undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen cyanide for nucleophilic addition, phosphorus pentoxide for dehydration, and various reducing agents for reduction reactions .

Comparison with Similar Compounds

2-Hydroxy-2-methylpentanenitrile can be compared with other cyanohydrins such as:

    2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different alkyl group.

    2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl group.

    2-Hydroxy-2-methylbutanenitrile: Differs by one carbon in the alkyl chain.

The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .

Properties

IUPAC Name

2-hydroxy-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTBWZRLSYDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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